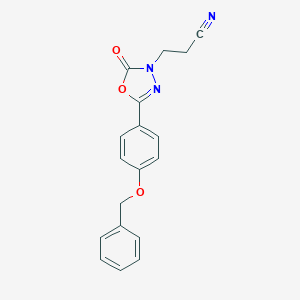

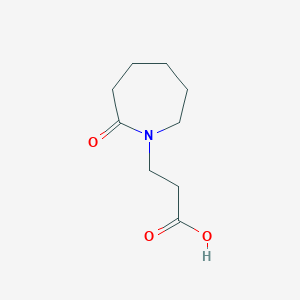

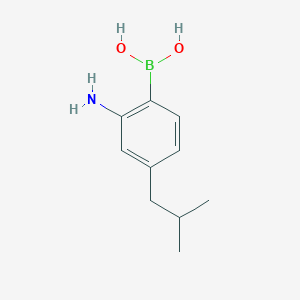

![molecular formula C37H50O11Si B117565 [(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-二乙酰氧基-1-羟基-10,14,17,17-四甲基-11,15-二氧代-9-三乙基硅氧基-6-氧杂四环[11.3.1.03,10.04,7]十七碳-13-烯-2-基]苯甲酸酯 CAS No. 150665-56-8](/img/structure/B117565.png)

[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-二乙酰氧基-1-羟基-10,14,17,17-四甲基-11,15-二氧代-9-三乙基硅氧基-6-氧杂四环[11.3.1.03,10.04,7]十七碳-13-烯-2-基]苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, also known as [(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, is a useful research compound. Its molecular formula is C37H50O11Si and its molecular weight is 698.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症研究

卡巴他赛: 主要在肿瘤学中用作化疗药物 。它对激素抵抗性前列腺癌尤其有效。其机制包括破坏癌细胞中的微管功能,这对于细胞分裂至关重要,最终导致细胞死亡。

耐药性研究

卡巴他赛的研究也扩展到了解和克服耐药性 。它通常在其他紫杉类药物(如紫杉醇和多西他赛)由于癌细胞产生耐药性而失效的情况下进行研究。

药代动力学

卡巴他赛的药代动力学特性是研究的重点领域。 研究人员分析其吸收、分布、代谢和排泄(ADME)以优化剂量并最大限度地减少副作用 。

纳米技术

在纳米医学中,卡巴他赛用于创建基于纳米粒子的药物递送系统。 这些系统旨在更有效地靶向癌细胞,同时减少对健康细胞的影响 。

神经生物学

研究探索了紫杉类药物(如卡巴他赛)的神经保护作用。 其稳定微管的能力可能对治疗神经退行性疾病有益 。

合成化学

卡巴他赛: 在合成化学中用作模型化合物,用于开发新的合成方法和了解复杂有机分子中的立体化学 。

分子生物学

在分子生物学中,卡巴他赛用于研究细胞周期进程和凋亡。 其对微管的影响使其成为剖析细胞分裂分子机制的宝贵工具 。

环境毒理学

虽然不是主要应用,但化疗药物(如卡巴他赛)对环境的影响是一个新兴研究领域。 研究集中在其降解及其对生态系统的影响 。

作用机制

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with its target, tubulin, by inducing its polymerization, forming stable but nonfunctional microtubules . It inhibits the shortening of microtubule leading edges, decreases peripheral microtubule formation, and alters the morphology of focal adhesions, thereby preventing cell migration and proliferation .

Biochemical Pathways

The compound affects the microtubule dynamics within the cell, which is a crucial part of the cell’s cytoskeleton . By stabilizing the microtubules, it disrupts the normal functioning of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest at the G2/M phase and ultimately results in cell death .

Pharmacokinetics

Similar compounds like paclitaxel are known to be insoluble in water but soluble in ethanol and dmso . This solubility profile can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability.

Result of Action

The compound’s action results in the induction of apoptosis , or programmed cell death . By disrupting microtubule dynamics and preventing cell division, the compound triggers apoptosis, leading to the death of the cell . This makes it a potential candidate for anticancer therapies.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, the compound’s solubility in different solvents suggests that its action might be influenced by the lipid composition of the cellular environment .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,26-27,29-30,32,43H,10-12,18-20H2,1-9H3/t26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTALQYJOGXVHR-OZARNXOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(=O)CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)C)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C(C(=O)C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)C)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50O11Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

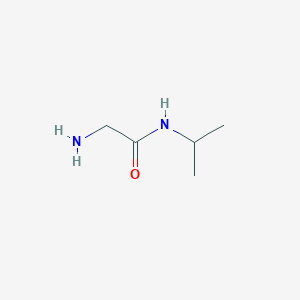

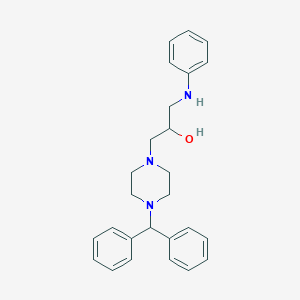

![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)

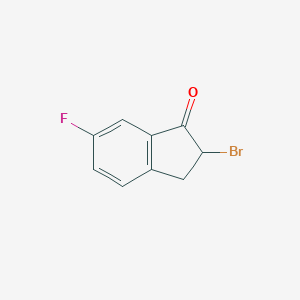

![5-Methylpyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B117491.png)